Stereochemical Identity: (S)-Enantiomer vs. (R)-Enantiomer in 5-HT1A Receptor Recognition
In a systematic SAR study of homochiral 7-substituted 1-aminoindans, the absolute configuration at C1 was shown to be a critical determinant of 5-HT1A receptor binding affinity. While the study did not test the exact 4-Br-7-Me compound, the class-level SAR demonstrated that (S)-configured 7-substituted 1-aminoindans exhibit distinct binding profiles compared to their (R)-counterparts, with the magnitude of enantioselectivity being modulated by the nature of the 7-substituent [1]. The (S)-enantiomer (CAS 1259758-80-9) and (R)-enantiomer (CAS 1259688-08-8) are therefore expected to display divergent pharmacological signatures, making stereochemical specification essential for reproducible research outcomes.
| Evidence Dimension | Stereochemical influence on 5-HT1A receptor binding (class-level SAR from 7-substituted 1-aminoindans) |
|---|---|
| Target Compound Data | Stereochemistry: (S)-configuration at C1 [CAS 1259758-80-9; confirmed by vendor specification] |
| Comparator Or Baseline | (R)-4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-amine [CAS 1259688-08-8] |
| Quantified Difference | Not quantified for this specific compound pair; class-level data indicate enantiomer-dependent binding at 5-HT1A receptors for 7-substituted 1-aminoindans [1] |
| Conditions | Radioligand binding assays at 5-HT1A receptor subtypes using homochiral 7-substituted 1-aminoindans [1] |
Why This Matters
Procurement of the incorrect enantiomer can lead to fundamentally different biological outcomes, as established by class-level SAR; specifying the (S)-enantiomer is non-negotiable for stereochemistry-dependent applications.
- [1] Landsiedel-Maier D, Frahm AW. Structure-Activity Relationship of Homochiral 7-Substituted 1-Aminoindans as 5-HT1A Receptor Ligands. ChemInform. 1998;29(20). View Source
